molecular formula C9H10O3S B15324201 methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B15324201
M. Wt: 198.24 g/mol
InChI Key: JFFLOOGLLMNPIZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate: is an organic compound characterized by its unique molecular structure. This compound appears as a white to off-white solid and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and cyclization catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism by which methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 4-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C9H10O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4,6,10H,2-3H2,1H3

InChI Key

JFFLOOGLLMNPIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCC2O

Origin of Product

United States

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